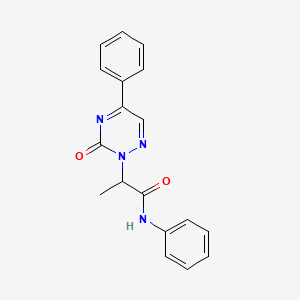![molecular formula C15H13N3O3S B11314423 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B11314423.png)
2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrimidine ring substituted with a cyano group, a methylphenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclocondensation of appropriate precursors such as cyanoacetamide and an aldehyde derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with a propanoic acid derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the cyano group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiol reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETIC ACID
- 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}BUTANOIC ACID
Uniqueness
2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety also influences its solubility and reactivity compared to similar compounds with different alkyl chain lengths.
Propiedades
Fórmula molecular |
C15H13N3O3S |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-8-3-5-10(6-4-8)12-11(7-16)13(19)18-15(17-12)22-9(2)14(20)21/h3-6,9H,1-2H3,(H,20,21)(H,17,18,19) |
Clave InChI |
OCHFHDDANFLLGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314350.png)

![N-[1-(4-fluorophenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314366.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11314371.png)

![2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314387.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314404.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B11314418.png)
![2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11314430.png)
![2-Ethoxy-4-{2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}phenyl ethyl ether](/img/structure/B11314431.png)
![3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11314437.png)
![1-(3-Methylpiperidin-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11314444.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11314446.png)
